2,3-Dichloro-5-mercaptopyridine
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Overview
Description
2,3-Dichloro-5-mercaptopyridine is a chlorinated heterocyclic compound with significant importance in organic chemistry. This compound is characterized by the presence of two chlorine atoms and a mercapto group attached to a pyridine ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-mercaptopyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with potassium or sodium hydrogen sulfide, which results in the formation of 2,3,5,6-tetrachloro-4-mercaptopyridine . This intermediate can then be selectively dechlorinated to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, where pyridine or its derivatives are treated with chlorine gas under controlled conditions. The reaction parameters, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-mercaptopyridine undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and sulfoxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-5-mercaptopyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds and is used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5-mercaptopyridine involves its reactivity with various biological and chemical targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. The chlorine atoms can participate in electrophilic substitution reactions, further modifying the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
2-Chloropyridine: A simpler chlorinated pyridine with one chlorine atom, used in the synthesis of fungicides and insecticides.
2,3,5,6-Tetrachloro-4-mercaptopyridine: A more heavily chlorinated derivative, used as an intermediate in organic synthesis.
2-Mercaptopyridine: A non-chlorinated analog, used in the study of sulfur-containing compounds and as a ligand in coordination chemistry.
Uniqueness: 2,3-Dichloro-5-mercaptopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Its combination of chlorine and mercapto groups allows for a wide range of chemical modifications, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C5H3Cl2NS |
---|---|
Molecular Weight |
180.05 g/mol |
IUPAC Name |
5,6-dichloropyridine-3-thiol |
InChI |
InChI=1S/C5H3Cl2NS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H |
InChI Key |
CLNUFJRUYLRBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S |
Origin of Product |
United States |
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